4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide
CAS No.:
Cat. No.: VC17835379
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O4S |
|---|---|
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | 4-nitro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C12H17N3O4S/c16-15(17)11-3-5-12(6-4-11)20(18,19)14-9-7-10-2-1-8-13-10/h3-6,10,13-14H,1-2,7-9H2/t10-/m1/s1 |
| Standard InChI Key | XLUNGRVNMULDAD-SNVBAGLBSA-N |
| Isomeric SMILES | C1C[C@@H](NC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CC(NC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct modules:
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A 4-nitrobenzenesulfonamide core, which contributes electron-withdrawing characteristics and potential hydrogen-bonding interactions.
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A (2R)-pyrrolidin-2-yl group, introducing chirality and secondary amine functionality.
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An ethyl linker bridging the aromatic and heterocyclic components, modulating spatial orientation and conformational flexibility .
The stereochemistry at the pyrrolidine’s second position (R-configuration) is critical for enantioselective interactions with biological targets, as demonstrated in analogous chiral sulfonamides .
Key Physicochemical Parameters
While experimental data on solubility, melting point, and logP remain limited in publicly available literature, computational predictions suggest moderate hydrophilicity due to the sulfonamide and pyrrolidine groups. The nitro group likely enhances membrane permeability, a trait observed in structurally related nitroaromatics .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide typically involves sequential functionalization:
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Sulfonylation: Reaction of 4-nitrobenzenesulfonyl chloride with a pyrrolidine-containing amine precursor.
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Chiral Resolution: Isolation of the (2R)-pyrrolidine enantiomer via chromatographic or enzymatic methods.
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Purification: Recrystallization or column chromatography to achieve >95% purity .
A modified approach reported for analogous sulfonamides employs a Mitsunobu reaction to install the ethyl-pyrrolidine linker, preserving stereochemical integrity .
Derivative Synthesis
Structural analogs have been synthesized to explore structure-activity relationships (SAR):
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Nitro Position Isomers: 2-Nitro variants exhibit reduced binding affinity to carbonic anhydrases compared to the 4-nitro configuration .
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Amino Substitutions: Replacement of the nitro group with an amino moiety alters electronic properties, enhancing hydrogen-bond donor capacity .
Comparative Analysis with Structural Analogs
The table below contrasts 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide with key analogs:
Future Directions and Applications
Targeted Drug Design
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Isoform-Selective CA Inhibitors: Rational modification of the pyrrolidine substituents could enhance selectivity for tumor-associated CA XII over off-target isoforms .
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Prodrug Development: Conjugation with bioreducible moieties may mitigate nitro group-associated toxicity while retaining therapeutic efficacy.
Biomaterial Functionalization
The sulfonamide group’s ability to coordinate metal ions suggests applications in catalytic nanomaterials or biosensors.
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